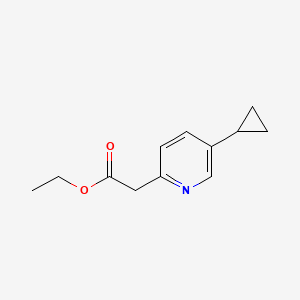

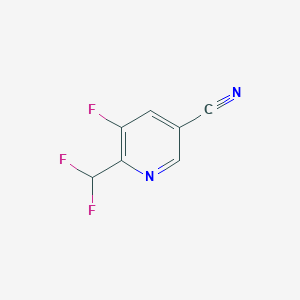

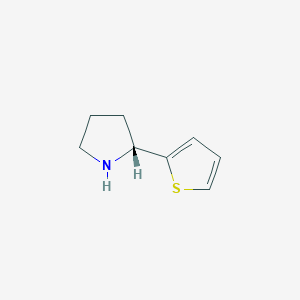

![molecular formula C17H16N2O6 B12951901 (6R,8R,13aS)-7,8-Dihydro-6,8-dimethyl-1,13-dinitro-6H-dibenzo[f,h][1,5]dioxonin](/img/structure/B12951901.png)

(6R,8R,13aS)-7,8-Dihydro-6,8-dimethyl-1,13-dinitro-6H-dibenzo[f,h][1,5]dioxonin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(6R,8R,13aS)-7,8-Dihydro-6,8-dimethyl-1,13-dinitro-6H-dibenzo[f,h][1,5]dioxonin: (let’s call it “DDDN” for brevity) belongs to the class of polycyclic aromatic compounds. Its structure features two fused benzene rings, nitro groups, and a dioxonin bridge. DDDN’s unique arrangement makes it an intriguing subject for research.

Preparation Methods

Synthetic Routes::

Nitration of Dibenzo[f,h][1,5]dioxonin: DDDN is synthesized by nitration of dibenzo[f,h][1,5]dioxonin

Reduction of Nitro Groups: The resulting dinitro compound undergoes reduction (often catalyzed by palladium on carbon or other reducing agents) to yield DDDN.

Industrial Production:: DDDN is not produced industrially in large quantities due to its specialized applications. research laboratories synthesize it for scientific investigations.

Chemical Reactions Analysis

Reactions::

Reduction: DDDN can be selectively reduced to form the corresponding amino compound.

Substitution: The nitro groups can undergo substitution reactions (e.g., halogenation) to modify DDDN’s properties.

Nitration: HNO₃, sulfuric acid (H₂SO₄), and low temperatures.

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂), and a solvent (e.g., ethanol).

Substitution: Halogens (e.g., chlorine, bromine).

Major Products:: The major product of DDDN’s reduction is the amino derivative, while substitution reactions yield various halogenated derivatives.

Scientific Research Applications

Chemistry::

Organic Synthesis: DDDN serves as a building block for designing novel organic molecules.

Electron Transport Materials: Its π-conjugated system makes it useful in organic electronics.

Antibacterial Properties: Some derivatives exhibit antibacterial activity.

Biological Probes: Researchers use DDDN-based compounds as fluorescent probes in cell imaging.

Dye Synthesis: DDDN derivatives contribute to the development of dyes and pigments.

Materials Science: Its unique structure inspires materials research.

Mechanism of Action

DDDN’s effects depend on its specific derivatives. For example, antibacterial activity may involve disrupting bacterial membranes or inhibiting enzymes. Further studies are needed to unravel precise mechanisms.

Comparison with Similar Compounds

DDDN’s uniqueness lies in its dioxonin bridge and nitro groups. Similar compounds include dibenzo[f,h][1,5]dioxonin derivatives, but none match DDDN’s exact structure.

Properties

Molecular Formula |

C17H16N2O6 |

|---|---|

Molecular Weight |

344.32 g/mol |

IUPAC Name |

9,11-dimethyl-3,17-dinitro-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(17),2,4,6,13,15-hexaene |

InChI |

InChI=1S/C17H16N2O6/c1-10-9-11(2)25-15-8-4-6-13(19(22)23)17(15)16-12(18(20)21)5-3-7-14(16)24-10/h3-8,10-11H,9H2,1-2H3 |

InChI Key |

XZBBUJCXCXCMQL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(OC2=CC=CC(=C2C3=C(C=CC=C3O1)[N+](=O)[O-])[N+](=O)[O-])C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

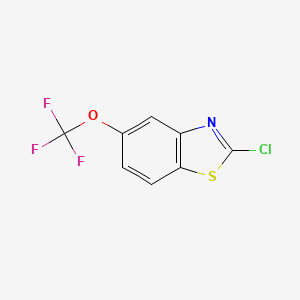

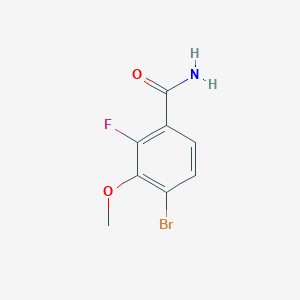

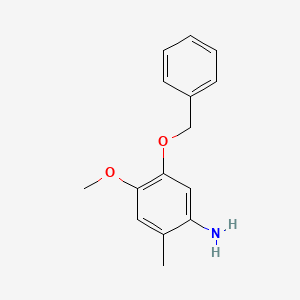

![Methyl 7-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12951879.png)

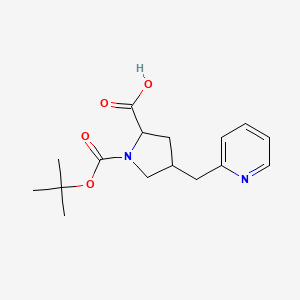

![2-(3-Chlorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12951909.png)